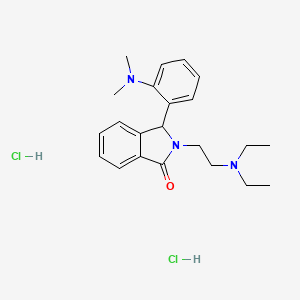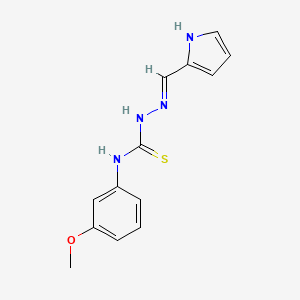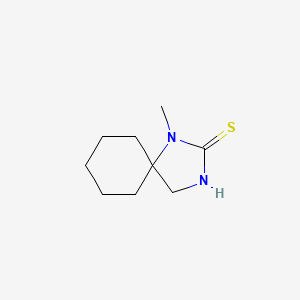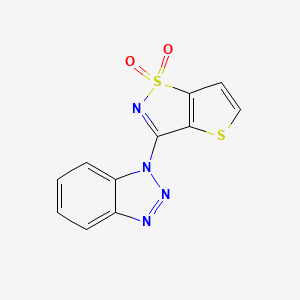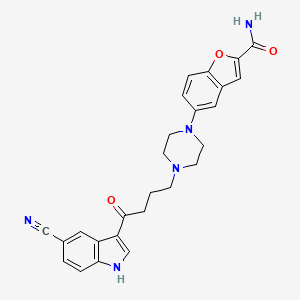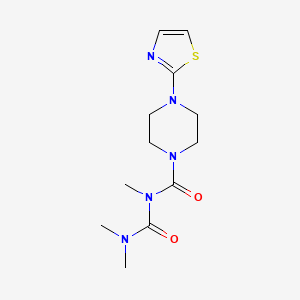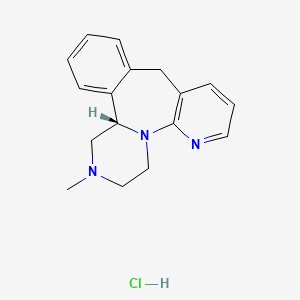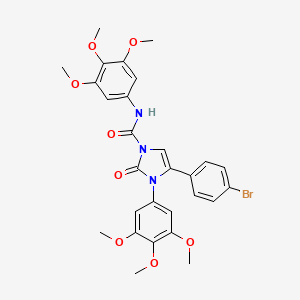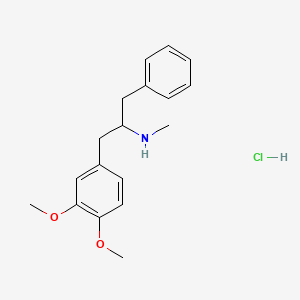
Erucyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erucyl oleate is an ester formed from erucic acid and oleic acid. It is a long-chain fatty acid ester that is commonly used in various industrial applications due to its unique properties, such as high lubricity and stability. Erucic acid is a monounsaturated omega-9 fatty acid, while oleic acid is a monounsaturated omega-9 fatty acid found in various vegetable oils.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Erucyl oleate can be synthesized through the esterification of erucic acid and oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Erucyl oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, such as epoxides and hydroxylated derivatives.
Reduction: Reduction of this compound can lead to the formation of saturated esters.
Substitution: this compound can undergo substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for the reduction of this compound.
Substitution: Substitution reactions often require the use of nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives, and other oxidation products.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Erucyl oleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reactant in the synthesis of various chemical compounds and as a solvent in chemical reactions.
Biology: Studied for its effects on cell membranes and its potential use in drug delivery systems.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Used as a lubricant, plasticizer, and in the formulation of cosmetics and personal care products.
Mécanisme D'action
Erucyl oleate exerts its effects through various mechanisms, including:
Interaction with Cell Membranes: this compound can integrate into cell membranes, affecting their fluidity and permeability.
Enzyme Inhibition: It can inhibit certain enzymes, such as lipases, which are involved in the breakdown of fats.
Antioxidant Activity: this compound has been shown to scavenge free radicals, reducing oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleyl oleate: An ester formed from oleic acid and oleic acid.
Erucyl erucate: An ester formed from erucic acid and erucic acid.
Cetyl oleate: An ester formed from cetyl alcohol and oleic acid.
Uniqueness
Erucyl oleate is unique due to its combination of erucic acid and oleic acid, which imparts specific properties such as high lubricity and stability. This makes it particularly useful in applications where these properties are desired, such as in lubricants and cosmetics.
Propriétés
Numéro CAS |
85617-81-8 |
|---|---|
Formule moléculaire |
C40H76O2 |
Poids moléculaire |
589.0 g/mol |
Nom IUPAC |
[(Z)-docos-13-enyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C40H76O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h17-19,24H,3-16,20-23,25-39H2,1-2H3/b19-17-,24-18- |
Clé InChI |
TXZRBCSUYLEATA-GALHSAGASA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


